4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile

Lipophilicity Hydrogen-bonding Drug design

4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320418-12-0) is a fully substituted 5-pyrimidinecarbonitrile scaffold bearing an allylamino donor at C4, a 4-chlorophenyl acceptor at C6, a phenyl ring at C2, and a nitrile at C5. It is supplied as a research-grade solid (typical purity ≥95%) and is catalogued by multiple specialty chemical vendors.

Molecular Formula C20H15ClN4
Molecular Weight 346.82
CAS No. 320418-12-0
Cat. No. B2478002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile
CAS320418-12-0
Molecular FormulaC20H15ClN4
Molecular Weight346.82
Structural Identifiers
SMILESC=CCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H15ClN4/c1-2-12-23-20-17(13-22)18(14-8-10-16(21)11-9-14)24-19(25-20)15-6-4-3-5-7-15/h2-11H,1,12H2,(H,23,24,25)
InChIKeyOLTYTSOFSNTELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320418-12-0): Specifications, Applications & Sourcing Profile


4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320418-12-0) is a fully substituted 5-pyrimidinecarbonitrile scaffold bearing an allylamino donor at C4, a 4-chlorophenyl acceptor at C6, a phenyl ring at C2, and a nitrile at C5. It is supplied as a research-grade solid (typical purity ≥95%) and is catalogued by multiple specialty chemical vendors . The compound belongs to a class of pyrimidinecarbonitriles that have been explored as kinase inhibitor scaffolds and enzyme probes, with structural analogs reported as JAK and falcipain-3 inhibitors [1].

Why In-Class 5-Pyrimidinecarbonitriles Cannot Substitute 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile in Research Protocols


The 5-pyrimidinecarbonitrile core is exquisitely sensitive to substitution pattern. 3D-QSAR analysis of closely related 2-pyrimidinecarbonitrile analogs demonstrates that steric, electrostatic, and hydrophobic fields around the pyrimidine ring produce cross-validated q² values of 0.549–0.608 and conventional r² values of 0.932–0.976 for falcipain-3 inhibition, confirming that even conservative side-chain swaps fundamentally alter target engagement [1]. Consequently, analogs carrying a pyridinyl at C2 (e.g., CAS 320418-17-5) or a benzylsulfanyl group at C2 (e.g., CAS 303985-61-7) exhibit different hydrogen-bonding capacity, lipophilicity, and steric occupancy, making unverified 'in-class' substitution a source of irreproducible data. The specific evidence below quantifies parameters where the target compound shows measurable divergence from its closest listed analogs, substantiating why direct procurement of this exact entity can be critical for protocol continuity.

Quantitative Differentiation of 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile from Its Closest Analogs


Phenyl-vs-Pyridinyl C2 Substitution Alters LogP and Hydrogen-Bond Capacity: Predicted Physicochemical Divergence

Replacing the C2 phenyl ring of 4-(allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320418-12-0) with a 4-pyridinyl group (analog CAS not confirmed; IUPAC 4-(allylamino)-6-(4-chlorophenyl)-2-(pyridin-4-yl)-5-pyrimidinecarbonitrile) is predicted to increase hydrogen-bond acceptor count by one sp² nitrogen while modestly reducing LogP. This is a class-level inference derived from fragment-based calculations: the phenyl→pyridinyl swap lowers ALogP by approximately 0.5–0.8 units and adds a heteroatom capable of acting as a metal-coordination or hinge-binding site in kinase targets .

Lipophilicity Hydrogen-bonding Drug design

C2 Phenyl vs C2 Benzylsulfanyl Substitution Drives Substantial MW and Polar Surface Area Divergence

The target compound (MW 346.8 Da) differs from the closely listed analog 4-(allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (CAS 303985-61-7; MW 372.5 Da) by approximately 25.7 Da, attributable to the benzylsulfanyl group replacing the C2 phenyl. Additionally, the benzylsulfanyl analog introduces two sulfur lone-pair donors, increasing topological polar surface area (tPSA) and altering metabolic soft-spot profile .

Molecular weight Polar surface area Bioavailability

C4 Allylamino Group Confers a Unique H-Bond Donor Not Present in N-Alkylated or N-Acylated Analogs

The secondary allylamine at C4 provides exactly one H-bond donor (N–H) capable of engaging conserved hinge-region carbonyls in kinase active sites. SAR from 2-pyrimidinecarbonitrile falcipain-3 inhibitors demonstrates that H-bond donor count is a statistically significant descriptor in CoMFA/CoMSIA models (q² = 0.549–0.608, r² = 0.932–0.976), with steric and electrostatic fields near C4 explaining a major fraction of activity variance [1]. Substituting the allylamino with a tertiary amine, N-acyl, or unsubstituted carbon eliminates this donor capability entirely—a class-level inference supported by the QSAR contour maps in the same study.

Hydrogen-bond donor Kinase hinge-binding Structure-activity relationships

Chlorophenyl Substituent at C6 Produces Measurable Electron-Withdrawing Effects Not Replicated by Methylphenyl or Methoxyphenyl Analogs

The 4-chlorophenyl group at C6 (Hammett σₚ = +0.23) exerts a moderate electron-withdrawing effect that polarizes the pyrimidine ring differently than the 4-methylphenyl analog (σₚ = -0.17, electron-donating) or 4-methoxyphenyl analog (σₚ = -0.27). This shifts the electrostatic potential surface, which QSAR contour maps for 2-pyrimidinecarbonitrile derivatives show directly impacts inhibition potency [1]. The chlorine atom also adds 35.5 Da of mass and contributes to halogen-bonding possibilities with backbone carbonyls, a feature absent in methyl/methoxy analogs.

Hammett constant Electron-withdrawing Potency modulation

Purity Specification: Vendors List ≥95% HPLC Purity for the Target Compound, Defining a Procurement Floor

AKSci lists 4-(allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile at ≥95% purity (HPLC) . While this is a typical research-grade specification for exploratory screening, it provides a quantitative benchmark absent in many unlisted or crowd-sourced analogs whose purity may be unknown or uncertified.

Chemical purity Lot-to-lot consistency Analytical QC

Optimal Application Scenarios for 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Campaigns Requiring Defined C4 H-Bond Donor Capacity

When screening pyrimidinecarbonitrile libraries against kinases (e.g., JAK family, GCN2, or CDKs), the allylamino NH at C4 provides a critical hinge-region hydrogen-bond donor that is absent in N-alkylated or N-acylated analogs [1]. Researchers requiring consistent donor geometry across SAR iterations should procure this exact compound rather than substituting tertiary-amine or des-amino analogs that lack the donor entirely. The CoMFA/CoMSIA models (q² = 0.549–0.608, r² = 0.932–0.976) for related 2-pyrimidinecarbonitrile inhibitors confirm that the steric/electrostatic field near C4 is a dominant determinant of potency [1].

Lipophilicity-Controlled Cellular Assays Where LogP Drift Must Be Minimized

In cell-based permeability (PAMPA, Caco-2) or cellular IC₅₀ assays, the C2 phenyl substitution maintains a predicted ALogP of ~4.2, whereas the 4-pyridinyl analog reduces ALogP by an estimated 0.5–0.8 units [1]. Using the phenyl compound ensures consistent passive diffusion rates and avoids confounding shifts in intracellular accumulation that could be misinterpreted as potency differences. This is particularly relevant for compounds intended for CNS applications where LogP governs blood-brain barrier penetration.

Electrostatic Tuning of the Pyrimidine Core via C6 Chlorophenyl Substituent

The electron-withdrawing 4-chlorophenyl group (σₚ = +0.23) polarizes the pyrimidine ring, shifting electrostatic potential relative to electron-donating 4-methylphenyl (σₚ = -0.17) or 4-methoxyphenyl (σₚ = -0.27) analogs [2]. This property can be exploited in fragment-based drug design or covalent inhibitor programs where the nitrile at C5 acts as a warhead; the chlorine's electron-withdrawing effect can modulate nitrile electrophilicity and thus covalent engagement rates. Procurement of the correct chlorophenyl analog ensures the intended electronic environment for structure-guided design.

Quality-Controlled Primary Screening Where Purity Documentation Prevents Assay Artifacts

For high-throughput or dose-response screening, the ≥95% purity specification documented by AKSci provides a minimum quality threshold. Uncertified analogs may contain up to 15% impurities that generate false hits or mask genuine activity through aggregate-based inhibition. Using the documented compound reduces troubleshooting burden and improves inter-laboratory reproducibility—a consideration that matters when comparing data across screening consortia or CROs.

Quote Request

Request a Quote for 4-(Allylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.